(Octahydro-1-benzofuran-2-yl)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of (Octahydro-1-benzofuran-2-yl)methanesulfonamide involves several steps. One common method includes the reaction of octahydro-1-benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
(Octahydro-1-benzofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
(Octahydro-1-benzofuran-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Octahydro-1-benzofuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
(Octahydro-1-benzofuran-2-yl)methanesulfonamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share a similar core structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties.
Methanesulfonamide derivatives: These compounds have the methanesulfonamide group but differ in their core structures, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the benzofuran core and the methanesulfonamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h7-9H,1-6H2,(H2,10,11,12) |
InChI Key |
STIPKBKQANFHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(O2)CS(=O)(=O)N |
Origin of Product |
United States |
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